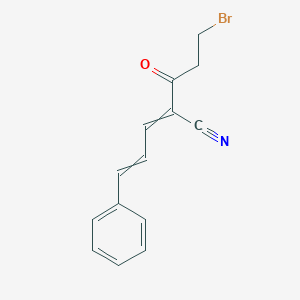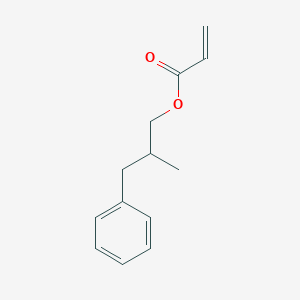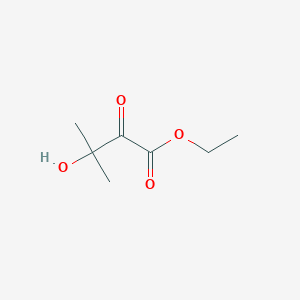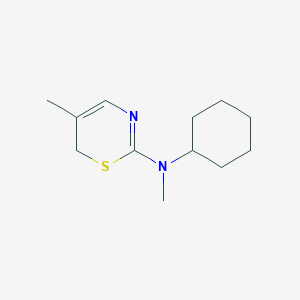
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group, two methyl groups, and a thiazin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine typically involves the reaction of cyclohexylamine with appropriate thiazin precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thiazin ring. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also include purification steps such as distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazin ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methyl-6H-1,3-thiazin-2-amine
- N-Cyclohexyl-N-ethyl-6H-1,3-thiazin-2-amine
- N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-4-amine
Uniqueness
N-Cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both cyclohexyl and dimethyl groups. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
89996-32-7 |
|---|---|
Molecular Formula |
C12H20N2S |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
N-cyclohexyl-N,5-dimethyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C12H20N2S/c1-10-8-13-12(15-9-10)14(2)11-6-4-3-5-7-11/h8,11H,3-7,9H2,1-2H3 |
InChI Key |
YTJJUTXXRSYTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(SC1)N(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


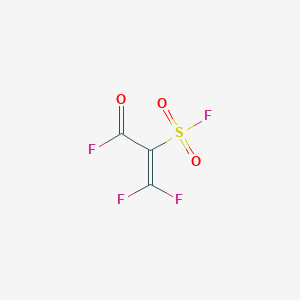
![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)
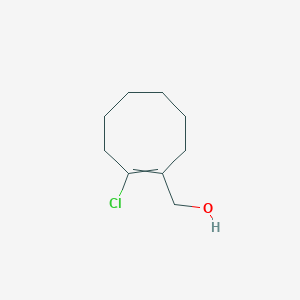
![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
